2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide
Description
This compound (CAS: 1058437-19-6) is a pyrimidine derivative featuring a dihydropyrimidinone core with a 4-methoxyphenyl substituent at position 4 and an acetamide group linked to a pyridin-2-yl moiety. Its molecular formula is C₁₈H₁₆N₄O₃ (MW: 336.3 g/mol), and it exhibits a planar conformation that facilitates interactions with biological targets such as enzymes and receptors . The methoxy group enhances lipophilicity, while the pyridine ring contributes to π-π stacking interactions, making it a promising candidate for medicinal chemistry applications .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-7-5-13(6-8-14)15-10-18(24)22(12-20-15)11-17(23)21-16-4-2-3-9-19-16/h2-10,12H,11H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIUZSADSCALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the dihydropyrimidinone core but differ in substituents on the phenyl/pyridine rings or acetamide side chains. These variations significantly impact physicochemical properties and bioactivity.
Table 1: Key Structural and Functional Comparisons
Structural Determinants of Bioactivity
- Methoxy vs. Ethoxy Groups : The target compound’s 4-methoxyphenyl group provides moderate electron-donating effects, enhancing binding to hydrophobic enzyme pockets. Ethoxy analogs (e.g., ) show increased metabolic stability but reduced solubility .
- Pyridine vs. Thiophene Moieties : The pyridin-2-yl group in the target compound supports hydrogen bonding with biological targets, whereas thiophene-containing analogs (e.g., ) exhibit stronger π-π interactions but lower selectivity .
- Chlorophenyl Substitution : Chlorine at the phenyl position () increases electronegativity, improving antimicrobial potency but raising toxicity concerns .
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